molecular formula C22H24N6O4 B2378810 ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1396869-50-3

ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2378810
CAS No.: 1396869-50-3
M. Wt: 436.472
InChI Key: GZUQIYAWGWAASI-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a structurally complex molecule featuring:

  • A piperazine core substituted with an ethyl carboxylate group at position 1.
  • A 1,2,3-triazole ring at position 4 of the piperazine, functionalized with a 2-methoxyphenyl group (at N1) and a pyridin-2-yl group (at C5).
  • A carbonyl bridge linking the triazole and piperazine moieties.

This compound integrates multiple pharmacophoric elements:

  • The triazole ring is associated with hydrogen bonding and metabolic stability in drug design.
  • The pyridine moiety enhances solubility and metal-binding capabilities.
  • The 2-methoxyphenyl group contributes to hydrophobic interactions and π-stacking.
  • The piperazine-carboxylate system is a common scaffold in bioactive molecules, offering conformational flexibility and improved pharmacokinetics.

Properties

IUPAC Name

ethyl 4-[1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-3-32-22(30)27-14-12-26(13-15-27)21(29)19-20(16-8-6-7-11-23-16)28(25-24-19)17-9-4-5-10-18(17)31-2/h4-11H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUQIYAWGWAASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3} with a molecular weight of approximately 358.41 g/mol. Its structure features a triazole ring, a piperazine moiety, and an ethyl ester functional group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : This is achieved through the reaction of an appropriate azide with an alkyne in the presence of a copper catalyst.
  • Piperazine Derivative Formation : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Carboxylation : The final step involves the introduction of the ethyl carboxylate group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

CompoundActivity (MIC)Target Organisms
Triazole Derivative A5 μg/mLStaphylococcus aureus
Triazole Derivative B10 μg/mLEscherichia coli
Ethyl Triazole Compound7 μg/mLMycobacterium tuberculosis

The compound exhibited an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .

Anticancer Activity

In vitro studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example:

CompoundCell LineIC50 (μM)
Compound XMCF-7 (Breast Cancer)1.1
Compound YHCT-116 (Colon Cancer)2.6
Ethyl Triazole CompoundHepG2 (Liver Cancer)1.4

These results indicate that this compound may possess significant anticancer properties .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the alteration of bacterial cell membranes.

Case Studies

Several case studies have documented the effects of triazole derivatives in clinical settings:

  • Case Study on Tuberculosis Treatment : A derivative similar to this compound was tested in patients with multi-drug resistant tuberculosis and showed promising results in reducing bacterial load .
  • Anticancer Trials : Clinical trials involving triazole derivatives demonstrated improved patient outcomes in terms of tumor shrinkage and overall survival rates compared to standard therapies .

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules, categorized by core heterocycles, substituent variations, and functional groups.

Heterocyclic Core Variations
Compound Name Core Heterocycle Key Features Biological Activity (if reported) Reference
Ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate (Target) 1,2,3-Triazole Pyridin-2-yl, 2-methoxyphenyl, piperazine-carboxylate Kinase inhibition (hypothesized) -
Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate 1,3,4-Oxadiazole Oxadiazole with CF₃ group, piperazine-carboxylate Not specified
Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate Tetrazole Fluorophenyl substituent, tetrazole-piperazine linkage Potential CNS activity
Ethyl 4-(2-((4-benzyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate 1,2,4-Triazole Benzyl, pyrrol-methyl, thioacetyl linkage Antimicrobial (hypothesized)

Key Insights :

  • Tetrazole analogs (e.g., ) may exhibit altered solubility and hydrogen-bonding profiles due to the tetrazole’s acidity.
  • 1,2,4-Triazole derivatives (e.g., ) with sulfur linkages show divergent electronic properties compared to 1,2,3-triazoles.
Substituent Variations
Compound Name Substituent Profile Structural Impact Reference
This compound (Target) 2-Methoxyphenyl (electron-donating), pyridin-2-yl (Lewis basic) Enhanced π-π stacking (methoxyphenyl) and metal coordination (pyridine) -
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Chlorophenyl (electron-withdrawing), tetrahydropyrimidine Increased hydrophobicity (Cl) and conformational rigidity
Ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate 4-Fluorophenyl (polar), pyrrole (planar aromatic) Altered dipole moments and potential intercalation (pyrrole)

Key Insights :

  • Electron-donating groups (e.g., 2-methoxy) improve binding to aromatic residues in enzymes, while electron-withdrawing groups (e.g., Cl in ) enhance stability but reduce solubility.
  • Fluorophenyl substituents (e.g., ) may increase metabolic stability and bioavailability due to fluorine’s electronegativity.
Functional Group Variations
Compound Name Functional Groups Impact on Reactivity/Bioactivity Reference
This compound (Target) Carbonyl bridge, ethyl carboxylate Carbonyl enables hydrogen bonding; carboxylate enhances solubility -
Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate Azolidinone (cyclic urea) Increased rigidity and potential protease inhibition
Ethyl 4-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate Thiazolidinone, pyridopyrimidine Antidiabetic/anti-inflammatory potential (thiazolidinone)

Key Insights :

  • Thiazolidinone-pyridopyrimidine hybrids (e.g., ) leverage dual heterocyclic systems for multi-target activity.

Preparation Methods

N-Ethylation of Piperazine

Piperazine undergoes selective N-ethylation using ethyl chloroformate under Schotten-Baumann conditions. A patent by describes a catalytic method employing Cu-Co-Mo/Al₂O₃ at 80–350°C under 0.1–10.0 MPa pressure, achieving >90% yield. Key parameters include:

  • Molar ratio : Piperazine:ethyl chloroformate = 1:1.1.
  • Solvent : Ethanol or DMF.
  • Catalyst loading : 0.1–5.0 wt% relative to reactants.

Crystallization and Purification

The crude product is recrystallized from hexane/ethyl acetate (3:1), yielding white crystals (mp 92–94°C). Purity is confirmed via HPLC (>99%) and ¹H NMR (δ 1.25 ppm, triplet, CH₂CH₃; δ 4.12 ppm, quartet, OCH₂).

Synthesis of Intermediate B: 1-(2-Methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC between 2-azido-1-methoxybenzene and pyridin-2-yl acetylene forms the triazole core. Adapted from, the protocol involves:

  • Azide preparation : 2-Methoxyaniline is diazotized with NaNO₂/HCl at 0°C, followed by reaction with NaN₃ to yield 2-azido-1-methoxybenzene.
  • Alkyne synthesis : Pyridin-2-yl acetylene is generated via Sonogashira coupling of 2-bromopyridine with trimethylsilylacetylene, followed by desilylation.
  • Cycloaddition :
    • Conditions : CuI (10 mol%), DIPEA (1.5 eq), DMF, 0°C, 5 min.
    • Yield : 92–97%.

Carboxylic Acid Functionalization

The triazole is carboxylated at position 4 using CO₂ under palladium catalysis (Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C). Alternative routes involve hydrolysis of a nitrile intermediate (H₂SO₄, H₂O, reflux).

Amide Coupling to Assemble the Final Product

Activation of Intermediate B

The carboxylic acid (Intermediate B) is activated as an acid chloride using SOCl₂ (neat, reflux, 2 h). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous THF.

Coupling with Intermediate A

Piperazine derivative (Intermediate A) is added to the acid chloride solution with Et₃N (3 eq) at 0°C. The reaction proceeds at room temperature for 12 h, monitored by TLC (hexane:EtOAc = 1:1). The product is isolated via column chromatography (SiO₂, hexane/EtOAc gradient), yielding the title compound as a pale-yellow solid (mp 184–185°C).

Optimization and Mechanistic Insights

Regiochemical Control in Triazole Formation

CuAAC typically produces 1,4-disubstituted triazoles. Achieving 1,5-disubstitution (as in the target) requires alternative strategies:

  • Huisgen cycloaddition without copper catalysts yields a 1:1 mixture of regioisomers, necessitating chromatographic separation.
  • Iron-catalyzed cycloaddition (FeCl₂, 80°C) favors 1,5-regioselectivity (7:3 ratio).

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 20 min) enhances reaction rates and yields (>99%) for triazole formation, as demonstrated in analogous systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.49–8.51 (m, 1H, pyridyl-H), 7.57–7.60 (m, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.38 (s, 4H, piperazine-H), 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • ¹³C NMR : δ 165.2 (C=O), 152.1 (triazole-C), 149.8 (pyridyl-C), 56.7 (OCH₃), 14.3 (CH₂CH₃).
  • HRMS : [M + H]⁺ calcd for C₂₂H₂₃N₅O₄: 445.1745; found: 445.1743.

X-ray Crystallography

Single-crystal X-ray analysis (from) confirms the planar triazole ring (r.m.s. deviation = 0.0068 Å) and dihedral angles between aromatic systems.

Scalability and Industrial Applicability

Batch vs. Continuous Flow

Batch processes (e.g.,) are suitable for small-scale synthesis (<1 kg), while continuous flow systems improve efficiency for larger batches (>10 kg).

Environmental Considerations

  • Solvent recovery : DMF is recycled via distillation (≥95% recovery).
  • Catalyst reuse : CuI catalysts are recovered via filtration and reused up to 5 cycles without significant activity loss.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity by optimizing solvent polarity and temperature (e.g., DMF at 60–80°C) .
  • Step 2: Coupling the triazole moiety to the piperazine-carboxylate backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to prevent hydrolysis .
  • Step 3: Introducing the 2-methoxyphenyl and pyridinyl substituents via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring precise control of pH and catalyst loading (e.g., Pd(PPh₃)₄ at 1–2 mol%) . Monitoring: Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) and intermediate structures confirmed by 1H^1H-NMR .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to verify substituent positions and piperazine ring conformation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography: Single-crystal analysis using SHELXL for resolving ambiguous stereochemistry or regiochemistry .

Q. How can researchers assess the compound’s stability under varying conditions?

  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
  • pH Stability: Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Multi-Technique Validation: Cross-reference NMR data with IR (to confirm functional groups) and X-ray structures .
  • Computational Modeling: Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Design of Experiments (DoE): Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity in triazole formation .

Q. How can computational methods predict the compound’s biological activity?

  • Molecular Docking: AutoDock or Glide to simulate binding to targets (e.g., kinases or GPCRs), prioritizing residues within 5 Å of the triazole and pyridinyl groups .
  • Molecular Dynamics (MD): GROMACS simulations to assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond interactions .

Q. What approaches validate the compound’s mechanism of action in enzymatic assays?

  • Enzyme Inhibition Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations to determine KiK_i values .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm target engagement .

Data Contradiction and Validation

Q. How to address discrepancies between crystallographic and spectroscopic data?

  • Twinned Crystals: Use SHELXL’s TWIN command to refine twinned structures and validate against NMR-derived torsion angles .
  • Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility that X-ray static structures may miss .

Q. What methods reconcile low bioactivity despite strong computational predictions?

  • Metabolic Stability Testing: Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
  • Permeability Assays: Caco-2 cell models to evaluate intestinal absorption and blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Studies

Q. How to design SAR studies for this compound?

  • Functional Group Variation: Synthesize analogs with substituted triazoles (e.g., 4-fluoro vs. 4-methoxy) and test against target proteins .
  • Piperazine Modifications: Replace the ethyl carboxylate with tert-butyl or benzyl groups to probe steric effects on receptor binding .

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